
L-Cystine-13C6,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cystine-13C6,15N2 is a labeled form of L-Cystine . L-Cystine is a non-essential amino acid that is used as an antioxidant, protecting tissues against radiation and pollution . It finds application in protein synthesis and is required for the utilization of vitamin B6 . It is also useful in healing burns and wounds .
Synthesis Analysis
L-Cystine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It is typically synthesized in the human body when there is sufficient methionine available .Molecular Structure Analysis
The molecular formula of L-Cystine-13C6,15N2 is [SCH2CH (*NH2)*COOH]2 . The CAS Number for the labeled form is 1252803-65-8 and for the unlabeled form is 56-89-3 .Chemical Reactions Analysis
L-Cystine exhibits antioxidant properties and participates in redox reactions . It is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .Physical And Chemical Properties Analysis
The molecular weight of L-Cystine-13C6,15N2 is 248.24 . It is stored at room temperature away from light and moisture .Aplicaciones Científicas De Investigación
Clinical Research
Field
Clinical Research & Diagnostics
Methods
High-resolution accurate mass (HRAM) liquid chromatography-mass spectrometry (LC/MS) is employed. This method offers great selectivity and mass accuracy, using an Agilent 6530 Accurate-Mass Q-TOF LC/MS system connected to an Agilent 1290 Infinity LC System .
Results
The method demonstrated excellent sensitivity, linearity, dynamic range, precision, accuracy, and reproducibility. It was comparable to multiple reaction monitoring (MRM) methods traditionally used for cystine quantitation in WBCs .
Metabolic Research
Field
Metabolic Engineering & Microbiology
Methods
Metabolic control analysis (MCA), metabolomics, and thermodynamic flux analysis (TFA) are used to identify engineering targets for enhancing production yields.
Results
By overexpressing L-cysteine synthases, a significant improvement in L-cysteine productivity and yield was achieved, increasing the yield on glucose by more than 85% to 9.2% (w/w) .
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
1252803-65-8 |
|---|---|
Nombre del producto |
L-Cystine-13C6,15N2 |
Fórmula molecular |
¹³C₆H₁₂¹⁵N₂O₄S₂ |
Peso molecular |
248.24 |
Sinónimos |
(-)-Cystine-13C6,15N2; 3,3’-Dithiobis(2-aminopropanoic Acid)-13C6,15N2; Bis(β-amino-β-carboxyethyl)-13C6,15N2 Disulfide; Cystine Αcid-13C6,15N2; Dicysteine-13C6,15N2; 3,3’-Dithiobis-L-alanine-13C6,15N2; L-Cysteine-13C6,15N2 Disulfide; L-Cystin-13C6,1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)
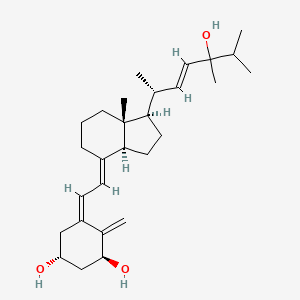
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)
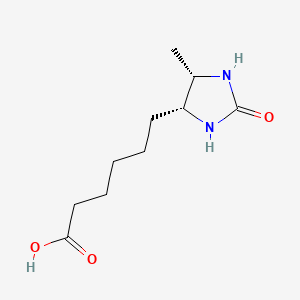
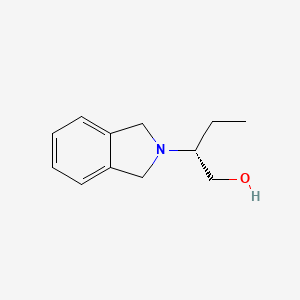
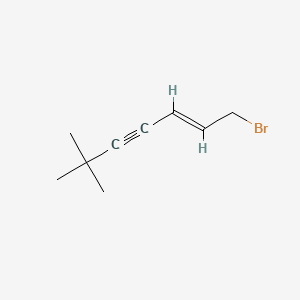
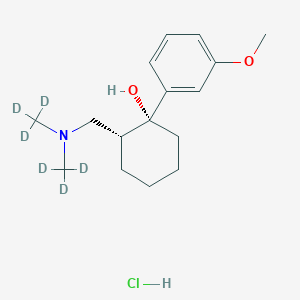
![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)